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Abstract

(-)-Tracheloside is a lignan glycoside found in various medicinal plants, including
Trachelospermum asiaticum, Arctium lappa, and Carthamus tinctorius.[1] This document
provides a comprehensive technical overview of its chemical structure, physicochemical
properties, and known biological activities. Detailed experimental protocols for its isolation and
key biological assays are presented, alongside an exploration of its role in modulating cellular
signaling pathways. This guide is intended to serve as a foundational resource for researchers
investigating the therapeutic potential of (-)-Tracheloside.

Chemical Structure and Identification

(-)-Tracheloside is a complex natural product featuring a dibenzylbutyrolactone lignan core
glycosidically linked to a glucose moiety. Its systematic IUPAC name is (3S,4S)-4-[(3,4-
dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-yllJoxyphenylmethyl]loxolan-2-one.[1][2]

Chemical Structure:
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Caption: 2D Chemical Structure of (-)-Tracheloside.

Table 1: Chemical Identification of (-)-Tracheloside

Click to download full resolution via product page

Identifier

Value

Reference

IUPAC Name

(3S,4S)-4-[(3,4-
dimethoxyphenyl)methyl]-3-
hydroxy-3-[[3-methoxy-4-
[(2S,3R,4S,5S,6R)-3,4,5-
trihnydroxy-6-
(hydroxymethyl)oxan-2-
ylJoxyphenyllmethylloxolan-2-
one

[1](2]

CAS Number

33464-71-0

[1]2]

Molecular Formula

C27H34012

[1](2]

Molecular Weight

550.55 g/mol

[1](2]

Canonical SMILES

COC1=C(C=C(C=C1)C[C@H]
2COC(=0)
[C@@]2(CC3=CC(=C(C=C3)
O[C@H]4--INVALID-LINK--
C0)0)0">C@@HO)OC)0)OC

[2]

InChl Key

LWYAMIUSVGPFKS-
CGLYQLBNSA-N

[2]

Physicochemical Properties

(-)-Tracheloside is an off-white solid at room temperature. Its physicochemical properties are

summarized in the table below.

Table 2: Physicochemical Properties of (-)-Tracheloside
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Property Value Reference
Melting Point 167-170 °C

Boiling Point (Predicted) 769.8 £60.0 °C

Density (Predicted) 1.42 g/cm3

Solubility Slightly soluble in Methanol

XLogP3-AA (Predicted) -1.7

Hydrogen Bond Donor Count 5

Hydrogen Bond Acceptor 12
Count

Rotatable Bond Count 10

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (-)-
Tracheloside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule.

Table 3: 1H and 3C NMR Spectral Data for (-)-Tracheloside (in DMSO-de)[3]
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Position

13C Chemical Shift (6, ppm)

'H Chemical Shift (6, ppm)

Lignan Moiety

2 177.5 -

3 74.9 ;

4 45.8 2.60 (m)

i 15 3.85 (dd, J=8.8, 6.4 Hz), 4.10
(dd, J=8.8, 6.8 Hz)

6 37.9 2.85 (m)

; ns 2.95 (d, J=13.6 Hz), 3.10 (d,
J=13.6 Hz)

1 131.8 -

2 111.9 6.80 (d, J=8.4 Hz)

3 148.5 ;

4 147.3 -

5 112.9 6.75 (d, J=1.6 Hz)

6 121.5 6.65 (dd, J=8.4, 1.6 Hz)

1" 134.2 -

2" 1135 6.95 (d, J=8.4 Hz)

3" 149.1 -

4" 146.2 -

5" 116.2 6.85 (s)

6" 122.3 6.70 (d, J=8.4 Hz)

OMe-3' 55.6 3.75 (s)

OMe-4' 55.6 3.75 (s)

OMe-3" 55.8 3.80 (s)
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Glucose Moiety

1" 101.5 4.90 (d, J=7.2 Hz)
2" 735 3.20 (m)
3" 76.9 3.25 (m)
4 70.0 3.15 (m)
5" 77.1 3.40 (m)
6" 61.0 3.50 (m), 3.70 (m)

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the
fragmentation pattern, which aids in structural confirmation. As a lignan glycoside, the
fragmentation of (-)-Tracheloside in mass spectrometry is expected to involve the cleavage of
the glycosidic bond, resulting in the loss of the glucose moiety (162 Da), followed by further
fragmentation of the aglycone.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Tracheloside would exhibit characteristic absorption bands
corresponding to its functional groups. Expected key absorptions include:

O-H stretching: A broad band around 3400 cm~! due to the multiple hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm~1 region for aliphatic and aromatic C-H bonds.

C=0 stretching: A strong absorption around 1770 cm~! characteristic of the y-lactone.

C=C stretching: Bands in the 1500-1600 cm~* region for the aromatic rings.

C-0O stretching: Multiple strong bands in the 1000-1300 cm~! region for the ether and alcohol
functionalities.

Biological Activities and Signaling Pathways
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(-)-Tracheloside has been reported to possess several biological activities, with its role in
promoting keratinocyte proliferation being the most well-documented.

Promotion of Keratinocyte Proliferation and Wound
Healing

(-)-Tracheloside has been shown to enhance the proliferation of human keratinocyte (HaCaT)
cells.[4] In an in vitro scratch assay, it demonstrated significant wound healing activity,
surpassing that of the positive control, allantoin.[4] This effect is primarily mediated through the
stimulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.

The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation,
and survival. Upon stimulation by growth factors, the pathway is activated, leading to the
phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus
to phosphorylate and activate various transcription factors, ultimately promoting the expression
of genes involved in cell cycle progression. (-)-Tracheloside treatment leads to an increase in
the phosphorylation of ERK1/2, indicating its activation of this pro-proliferative pathway.[4]
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Caption: (-)-Tracheloside-induced ERK1/2 Signaling Pathway.
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o-Glucosidase Inhibitory Activity

(-)-Tracheloside has been mentioned as a potent a-glucosidase inhibitor, suggesting its

potential in the management of type 2 diabetes by delaying carbohydrate digestion and

glucose absorption. However, specific ICso values for the pure compound are not readily

available in the reviewed literature.

Antiestrogenic Activity

As an antiestrogenic lignin, (-)-Tracheloside may have applications in hormone-dependent

conditions, although this aspect requires further investigation.

Table 4: Summary of Biological Activities of (-)-Tracheloside

Activity

Cell Line/Model

Key Findings

Reference

Keratinocyte

Proliferation

HacCaT cells

Increased cell
proliferation in a dose-

dependent manner.

[4]

Wound Healing

In vitro scratch assay

Showed greater
healing activity than

the positive control,

[4]

allantoin.
Increased
ERK1/2 Activation HaCaT cells phosphorylation of [4]
ERK1/2.
o-Glucosidase N o
o Not specified Potent inhibitor.
Inhibition
) ) o - Classified as an
Antiestrogenic Activity ~ Not specified

antiestrogenic lignin.

Experimental Protocols
Isolation of (-)-Tracheloside from Arctium lappa Seeds

This protocol is adapted from methods for isolating lignans from Arctium lappa.[5]

© 2025 BenchChem. All rights reserved.

8/13

Tech Support


https://www.benchchem.com/product/b049147?utm_src=pdf-body
https://www.benchchem.com/product/b049147?utm_src=pdf-body
https://www.benchchem.com/product/b049147?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30147732/
https://pubmed.ncbi.nlm.nih.gov/30147732/
https://pubmed.ncbi.nlm.nih.gov/30147732/
https://www.benchchem.com/product/b049147?utm_src=pdf-body
https://www.researchgate.net/publication/232068100_Isolation_and_Characterization_of_Compounds_with_Anti-prostate_Cancer_Activity_from_Arctium_lappa_L_Using_Bioactivity-guided_Fractionation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Hot 95% Ethanol Extraction (3x)

:

Concentration in vacuo

Dissolution in Water

:

Liquid-Liquid Partitioning
(e.g., with ethyl acetate)

Organic Phase (Enriched with Lignans)

Concentration of Organic Phase

:

Column Chromatography
(Silica Gel)

:

Gradient Elution
(e.g., Chloroform-Methanol)

:

Collect and Analyze Fractions (TLC/HPLC)

:

Pool and Recrystallize Pure Fractions

(-)-Tracheloside

Click to download full resolution via product page

Caption: Workflow for the Isolation of (-)-Tracheloside.
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Extraction: Dried and powdered seeds of Arctium lappa (3 kg) are extracted three times with
hot 95% ethanol (16 L).[5]

Concentration: The combined ethanol solutions are concentrated under reduced pressure to
yield a crude residue.[5]

Partitioning: The residue is suspended in water and partitioned with a solvent of intermediate
polarity, such as ethyl acetate, to separate lignans from more polar and non-polar
compounds.

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica
gel column chromatography.

Elution and Fractionation: The column is eluted with a gradient of increasing polarity, for
instance, a chloroform-methanol solvent system. Fractions are collected and monitored by
Thin Layer Chromatography (TLC).

Purification: Fractions containing (-)-Tracheloside are pooled, concentrated, and purified
further by recrystallization to obtain the pure compound.

Keratinocyte Proliferation (MTT) Assay

Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5x103 cells/well and
incubated for 24 hours.

Treatment: The medium is replaced with serum-free medium containing various
concentrations of (-)-Tracheloside (e.g., 0, 1, 5, 10, 50, and 100 pg/mL) and incubated for
48 hours.

MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is
added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.

Solubilization: The medium is removed, and 100 pL of DMSO is added to each well to
dissolve the formazan crystals.

Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell
proliferation is calculated as a percentage relative to the vehicle control.
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In Vitro Scratch Wound Healing Assay

Cell Seeding: HaCaT cells are grown to confluence in 6-well plates.
Scratching: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and
then treated with serum-free medium containing different concentrations of (-)-Tracheloside.

Imaging: Images of the scratch are captured at O and 24 hours post-treatment.

Analysis: The closure of the scratched area is measured and quantified using image analysis
software.

Western Blot for ERK1/2 Phosphorylation

Cell Treatment and Lysis: HaCaT cells are treated with (-)-Tracheloside for a specified time,
then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase
inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA
protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin
(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The
membrane is then incubated overnight at 4°C with primary antibodies against phospho-
ERK1/2 and total ERK1/2.

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated
with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

o-Glucosidase Inhibition Assay
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» Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing
phosphate buffer (pH 6.8), a-glucosidase enzyme solution, and various concentrations of (-)-
Tracheloside.

e Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

o Substrate Addition: The reaction is initiated by adding p-nitrophenyl-a-D-glucopyranoside
(PNPG) as a substrate.

 Incubation and Measurement: The plate is incubated at 37°C, and the absorbance is
measured kinetically at 405 nm to monitor the release of p-nitrophenol.

e |Cso Calculation: The percentage of inhibition is calculated for each concentration, and the
ICso value is determined from the dose-response curve.

Conclusion

(-)-Tracheloside is a promising natural product with well-defined chemical and physical
properties. Its demonstrated ability to promote keratinocyte proliferation through the activation
of the ERK1/2 signaling pathway highlights its potential as a therapeutic agent for wound
healing. Further research is warranted to fully elucidate its a-glucosidase inhibitory and
antiestrogenic activities, including the determination of specific quantitative measures of
efficacy and the underlying mechanisms of action. The experimental protocols detailed in this
guide provide a solid foundation for future investigations into the pharmacological applications
of this intriguing lignan glycoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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